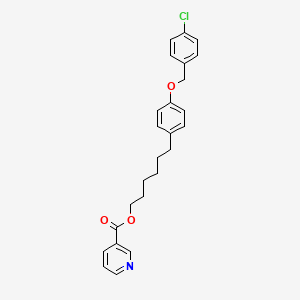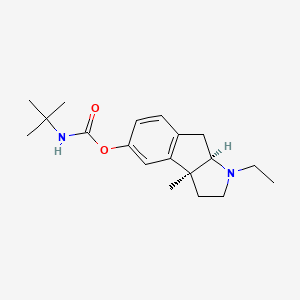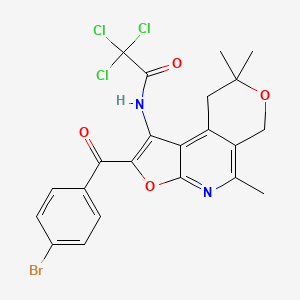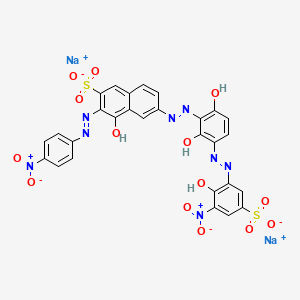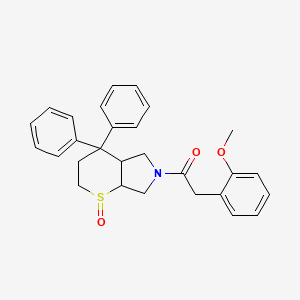
Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-((2-methoxyphenyl)acetyl)-, 1-oxide, (1-alpha,4a-alpha,7a-alpha)-(+-)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-((2-methoxyphenyl)acetyl)-, 1-oxide, (1-alpha,4a-alpha,7a-alpha)-(±)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thiopyrano ring fused with a pyrrole ring, along with additional functional groups that contribute to its chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the thiopyrano ring and the subsequent fusion with the pyrrole ring. Common reagents used in these reactions may include sulfur-containing compounds, amines, and various catalysts to facilitate the formation of the desired structure. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring consistent quality control. Techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
Thiopyrano(2,3-c)pyrrole compounds can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of functional groups with other groups, often using reagents such as halogens or organometallic compounds.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines.
科学研究应用
Thiopyrano(2,3-c)pyrrole compounds have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of more complex molecules, as well as in studies of reaction mechanisms and catalysis.
Biology: Investigated for their potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as potential drug candidates for various diseases, including their ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials, such as polymers or coatings, with unique properties.
作用机制
The mechanism of action of thiopyrano(2,3-c)pyrrole compounds depends on their specific structure and functional groups. These compounds may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
相似化合物的比较
Thiopyrano(2,3-c)pyrrole compounds can be compared with other similar compounds, such as:
Thiopyranes: Compounds containing a thiopyrane ring, which may have different reactivity and biological activities.
Pyrroles: Compounds containing a pyrrole ring, which are known for their diverse chemical and biological properties.
Thiophenes: Compounds containing a thiophene ring, which are often used in materials science and pharmaceuticals.
Conclusion
Thiopyrano(2,3-c)pyrrole, octahydro-4,4-diphenyl-6-((2-methoxyphenyl)acetyl)-, 1-oxide, (1-alpha,4a-alpha,7a-alpha)-(±)- is a compound with a unique structure and diverse potential applications. Further research is needed to fully understand its properties and explore its potential in various fields.
属性
CAS 编号 |
146772-47-6 |
|---|---|
分子式 |
C28H29NO3S |
分子量 |
459.6 g/mol |
IUPAC 名称 |
2-(2-methoxyphenyl)-1-(1-oxo-4,4-diphenyl-2,3,4a,5,7,7a-hexahydrothiopyrano[2,3-c]pyrrol-6-yl)ethanone |
InChI |
InChI=1S/C28H29NO3S/c1-32-25-15-9-8-10-21(25)18-27(30)29-19-24-26(20-29)33(31)17-16-28(24,22-11-4-2-5-12-22)23-13-6-3-7-14-23/h2-15,24,26H,16-20H2,1H3 |
InChI 键 |
BSCINZPACYGJKL-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1CC(=O)N2CC3C(C2)S(=O)CCC3(C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


